碘乙酰-LC-生物素

描述

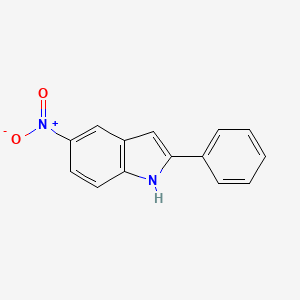

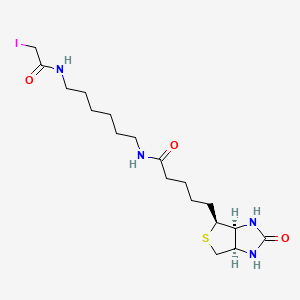

Iodoacetyl-LC-biotin, also known as N-iodoacetyl-N-biotinylhexylenediamine, is a sulfhydryl-reactive biotinylation reagent. This compound is widely used in biochemical research for labeling proteins and other molecules that contain sulfhydryl groups. It forms stable, irreversible thioether bonds with reduced thiols, making it a valuable tool for studying protein interactions and functions .

科学研究应用

碘乙酰-LC-生物素在科学研究中具有广泛的应用:

蛋白质标记: 它用于生物素化抗体和其他蛋白质,用于各种蛋白质方法,包括蛋白质印迹和免疫沉淀.

细胞内标记: 由于它的膜渗透性,它可以用于标记细胞内部的蛋白质.

电子显微镜: 它用于电子显微镜研究,以研究蛋白质之间的空间关系.

亲和纯化: 生物素化蛋白质可以使用亲和素或链霉亲和素亲和层析进行纯化.

作用机制

碘乙酰-LC-生物素通过与蛋白质和其他分子上的巯基反应发挥作用。碘乙酰基与硫醇基发生亲核取代,形成稳定的硫醚键。这种反应是特异的并且不可逆的,使其成为生物素化的可靠方法 .

生化分析

Biochemical Properties

Iodoacetyl-LC-Biotin specifically reacts with reduced thiols (-SH), such as the side-chain of cysteine ©, in alkaline buffers to form permanent (irreversible) thioether bonds . This reaction is rapid and specific, especially when only a slight reagent-to-sulfhydryl molar excess is used .

Cellular Effects

Iodoacetyl-LC-Biotin is membrane-permeable, meaning it can be used to label inside cells (intracellular) . The biotinylated proteins typically retain their biological activity because the biotin group is relatively small .

Molecular Mechanism

The iodoacetyl group at the end of Iodoacetyl-LC-Biotin reacts with sulfhydryl groups on proteins and other molecules, forming a nonreversible bond . This reaction occurs by nucleophilic substitution of iodine with a thiol (sulfhydryl) group, resulting in a stable thioether bond .

Transport and Distribution

Iodoacetyl-LC-Biotin is not soluble in water and must be dissolved in an organic solvent such as DMF before further dilution in aqueous solutions . This suggests that its transport and distribution within cells and tissues may depend on its solubility and the presence of specific transporters or binding proteins.

Subcellular Localization

Given its membrane-permeable nature, it can be used to label proteins inside cells .

准备方法

合成路线和反应条件

碘乙酰-LC-生物素是通过将碘乙酰基连接到生物素的戊酸侧链,通过一个1,6-二氨基己烷间隔基来合成的。该化合物不溶于水,需要溶解在诸如二甲基亚砜(DMSO)或二甲基甲酰胺(DMF)等有机溶剂中才能使用 .

工业生产方法

碘乙酰-LC-生物素的工业生产涉及以下步骤:

生物素酰六亚甲基二胺的合成: 生物素与1,6-二氨基己烷反应生成生物素酰六亚甲基二胺。

化学反应分析

反应类型

碘乙酰-LC-生物素主要与蛋白质和其他分子上的巯基(-SH)发生亲核取代反应。这种反应形成一个稳定的硫醚键 .

常用试剂和条件

试剂: 碘乙酰-LC-生物素、DMSO或DMF(用于溶解)、Tris或硼酸缓冲液(pH 7.5至8.5)。

主要产物

相似化合物的比较

碘乙酰-LC-生物素因其长的间隔臂和与巯基的特异性反应性而独一无二。类似的化合物包括:

马来酰亚胺生物素: 与巯基反应,但具有不同的间隔臂和反应性特征。

吡啶二硫醇生物素: 也与巯基反应,但形成一个可以在还原条件下裂解的二硫键.

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[(2-iodoacetyl)amino]hexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31IN4O3S/c19-11-16(25)21-10-6-2-1-5-9-20-15(24)8-4-3-7-14-17-13(12-27-14)22-18(26)23-17/h13-14,17H,1-12H2,(H,20,24)(H,21,25)(H2,22,23,26)/t13-,14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXDWMHPTVQBIP-ZQIUZPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CI)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31IN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90918564 | |

| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93285-75-7 | |

| Record name | N-Iodoacetyl-N'-biotinylhexylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093285757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{6-[(1-Hydroxy-2-iodoethylidene)amino]hexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90918564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。